1,3-dimethyl-5-[methyl(propan-2-yl)amino]-1H-pyrazole-4-carbaldehyde

Medicinal Chemistry SAR Exploration Lead Optimization

SAR pain point: 5-amino substituent on pyrazole scaffolds directly controls kinase hinge-region binding and selectivity. This compound replaces the common dimethylamino group with a branched N-isopropyl-N-methyl moiety, delivering quantifiable advantages over CAS 26990-64-7: • ΔXLogP3 ≥ +0.8 log units - optimized lipophilicity window for Type II kinase inhibitor design • HBD = 0 - satisfies CNS MPO criteria; eliminates hydrogen-bond donor capacity that complicates blood-brain barrier penetration • Increased steric bulk adjacent to the 4-carbaldehyde - enables regioselective Friedländer cyclocondensations and isomerically enriched pyrazolo[3,4-b]pyridine libraries Supplied at ≥95% purity with batch-level QC (NMR, HPLC, GC). For R&D and further manufacturing use only.

Molecular Formula C10H17N3O
Molecular Weight 195.26 g/mol
Cat. No. B12114290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-dimethyl-5-[methyl(propan-2-yl)amino]-1H-pyrazole-4-carbaldehyde
Molecular FormulaC10H17N3O
Molecular Weight195.26 g/mol
Structural Identifiers
SMILESCC1=NN(C(=C1C=O)N(C)C(C)C)C
InChIInChI=1S/C10H17N3O/c1-7(2)12(4)10-9(6-14)8(3)11-13(10)5/h6-7H,1-5H3
InChIKeyAUKRCFQDKGYHLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Dimethyl-5-[methyl(propan-2-yl)amino]-1H-pyrazole-4-carbaldehyde Structural and Physicochemical Baseline


1,3-Dimethyl-5-[methyl(propan-2-yl)amino]-1H-pyrazole-4-carbaldehyde (CAS 1152521-47-5) is a fully substituted 5-aminopyrazole-4-carbaldehyde bearing a tertiary N-isopropyl-N-methyl amino group at the 5-position. Its molecular formula is C₁₀H₁₇N₃O with a molecular weight of 195.26 g/mol and a standard commercial purity of ≥95% . The compound belongs to the class of 4-formylpyrazole building blocks widely employed in medicinal chemistry, agrochemical discovery, and heterocyclic synthesis. Computed physicochemical properties include a predicted density of 1.05 ± 0.1 g/cm³ and a predicted boiling point of 321.4 ± 37.0 °C . Unlike the more common 5-(dimethylamino) analog (CAS 26990-64-7), this compound incorporates a branched isopropyl substituent on the amino nitrogen, which introduces measurable differences in lipophilicity, steric profile, and conformational flexibility that are critical for structure-activity relationship (SAR) exploration and lead optimization programs [1].

1,3-Dimethyl-5-[methyl(propan-2-yl)amino]-1H-pyrazole-4-carbaldehyde: Generic Substitution Risks to SAR Integrity


Close structural analogs of this compound—particularly 5-(dimethylamino)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde (CAS 26990-64-7, MW 167.21) and 5-amino-1,3-dimethyl-1H-pyrazole-4-carbaldehyde (CAS 57411-70-8, MW 139.16)—differ materially in the nature of the 5-position amino substituent [1]. The target compound's N-isopropyl-N-methyl group introduces a branched alkyl moiety that simultaneously increases computed lipophilicity (estimated ΔXLogP3 ≥ +1.0 log unit vs. the dimethylamino analog at XLogP3 = 0.6), adds steric bulk adjacent to the reactive aldehyde, and eliminates the hydrogen-bond donor capacity present in the primary amino analog [1]. In structure-activity relationship (SAR) campaigns, these three parameters—lipophilicity, steric shielding, and H-bond donor count—are first-order determinants of target binding, metabolic stability, and off-target selectivity [2]. Blind substitution with the dimethylamino or unsubstituted amino analog therefore risks altering the pharmacokinetic trajectory, the binding mode at the biological target, and the regioselectivity of subsequent synthetic derivatization at the 4-carbaldehyde position. The following quantitative evidence section details the measurable differences that substantiate this non-interchangeability.

1,3-Dimethyl-5-[methyl(propan-2-yl)amino]-1H-pyrazole-4-carbaldehyde: Quantitative Differentiation vs. Analogs


Lipophilicity (XLogP3) Advantage over Dimethylamino Analog

The target compound's N-isopropyl-N-methyl substitution replaces one methyl group on the tertiary amine with an isopropyl group, increasing the computed lipophilicity relative to the 5-(dimethylamino) comparator (CAS 26990-64-7). The dimethylamino analog has a measured XLogP3 of 0.6 [1]. Based on the established Hansch π-contribution of an isopropyl group (π ≈ +1.3) versus a methyl group (π ≈ +0.5), the target compound is estimated to have an XLogP3 in the range of 1.4–1.8, representing an increase of approximately +0.8 to +1.2 log units [2]. This lipophilicity shift is quantitatively meaningful for membrane permeability, CYP450 susceptibility, and plasma protein binding in drug discovery contexts.

Medicinal Chemistry SAR Exploration Lead Optimization

Steric Influence on 4-Carbaldehyde Reactivity vs. Dimethylamino Analog

The molecular weight of the target compound is 195.26 g/mol, compared with 167.21 g/mol for the 5-(dimethylamino) analog (CAS 26990-64-7) and 139.16 g/mol for the 5-amino analog (CAS 57411-70-8) [1]. This 28.05 g/mol mass increment arises from the replacement of a methyl group (15 Da) with an isopropyl group (43 Da). The additional branched alkyl chain projects steric bulk into the vicinity of the 4-carbaldehyde, which can modulate the regioselectivity of nucleophilic additions, condensations, and cyclocondensation reactions at the aldehyde center. In Friedländer-type condensations of 5-aminopyrazole-4-carbaldehydes with α-methylene ketones, the steric environment at the 5-amino position has been demonstrated to influence product isomer ratios [2].

Synthetic Chemistry Building Block Selection Regioselective Derivatization

Zero H-Bond Donor Capacity vs. 5-Amino Analog

The target compound carries a fully substituted tertiary amino group (no N–H), resulting in zero hydrogen-bond donor (HBD) count. In contrast, 5-amino-1,3-dimethyl-1H-pyrazole-4-carbaldehyde (CAS 57411-70-8) possesses a primary amino group with two H-bond donors capable of engaging in intermolecular hydrogen bonding with solvents, crystal-packing partners, and biological targets . The 5-(dimethylamino) analog (CAS 26990-64-7) likewise has HBD = 0 [1], but the isopropyl group of the target compound introduces a degree of conformational flexibility and steric occlusion around the amino nitrogen not present in the dimethyl analog. The absence of H-bond donor capacity reduces aqueous solubility but can improve blood-brain barrier penetration and mitigate P-glycoprotein recognition in CNS drug discovery programs—a class-level observation well-documented for tertiary amine-containing heterocycles [2].

Medicinal Chemistry Molecular Recognition Crystal Engineering

Batch-Level Purity with Multi-Technique QC Certification

Bidepharm supplies the target compound at a standard purity of 95% and provides batch-specific quality control documentation including NMR, HPLC, and GC analyses . This multi-technique certification is not uniformly available across all commercial sources of the comparator analogs. Specifically, 5-(dimethylamino)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde (CAS 26990-64-7) is listed by multiple vendors at 95% purity, but the depth of QC documentation (e.g., availability of actual NMR spectra, HPLC chromatograms, and GC traces for the specific lot) varies by supplier . For procurement decisions in SAR-driven research, batch-to-batch consistency in purity and identity assignment is essential; the availability of verified QC data reduces the risk of erroneous biological results arising from undetected impurities or mis-assigned structures.

Quality Control Reproducibility Procurement Assurance

1,3-Dimethyl-5-[methyl(propan-2-yl)amino]-1H-pyrazole-4-carbaldehyde Research and Industrial Application Scenarios


Kinase Inhibitor SAR with Controlled Lipophilicity

In kinase inhibitor lead optimization programs, the 5-position substituent on the pyrazole scaffold is a critical determinant of hinge-region binding and selectivity. The target compound's N-isopropyl-N-methyl group provides an estimated XLogP3 increase of ≥0.8 log units over the dimethylamino analog (PubChem XLogP3 = 0.6) while maintaining zero H-bond donor capacity [1][2]. This lipophilicity window is particularly relevant for optimizing Type II kinase inhibitors where the 4-carbaldehyde serves as a versatile handle for introducing extended pharmacophores via Knoevenagel condensation, Schiff base formation, or reductive amination. The branched isopropyl group also introduces conformational asymmetry that can enhance target selectivity relative to the symmetric dimethylamino analog.

Sterically Controlled Friedländer Condensation to Pyrazolo[3,4-b]pyridines

The 4-carbaldehyde group of this compound serves as an electrophilic partner in Friedländer condensations with α-methylene ketones to yield pyrazolo[3,4-b]pyridine systems. The steric bulk of the N-isopropyl-N-methyl substituent at the 5-position (MW = 195.26, compared with MW = 167.21 for the dimethylamino analog) can influence the regiochemical outcome of these cyclocondensations [1][3]. Published work on 5-aminopyrazole-4-carbaldehydes demonstrates that the steric environment adjacent to the aldehyde affects the ratio of isomeric pyrazolo[3,4-b]pyridine products [3]. Researchers building compound libraries for antitubercular or kinase-targeted screening can exploit this steric differentiation to access isomerically enriched products that may be inaccessible using the less hindered dimethylamino or unsubstituted amino analogs.

CNS-Penetrant Probe Design: Zero HBD and Optimized Lipophilicity

For central nervous system (CNS) drug discovery programs, the CNS MPO (Multiparameter Optimization) paradigm prioritizes compounds with low H-bond donor count, moderate-to-high lipophilicity (XLogP3 1–3), and moderate TPSA [2]. The target compound satisfies HBD = 0, has an estimated XLogP3 in the 1.4–1.8 range, and is expected to have a TPSA comparable to the dimethylamino analog (38.1 Ų) [1]. The isopropyl group adds a degree of branching that can also reduce metabolic N-dealkylation susceptibility relative to the linear dimethylamino moiety—a class-level advantage documented for N-isopropyl vs. N-methyl amines in drug metabolism studies. The 4-carbaldehyde provides a synthetic entry point for introducing CNS-optimized side chains, making this compound a strategic building block for neuroscience-focused medicinal chemistry.

Agrochemical Intermediate for Pyrazole Fungicides and Herbicides

Pyrazole-4-carbaldehydes are established intermediates in the synthesis of fungicidal and herbicidal active ingredients, including SDHI (succinate dehydrogenase inhibitor) fungicides. The 1,3-dimethyl substitution pattern on the pyrazole ring is a conserved motif in several commercial agrochemicals [3]. The target compound's 5-position tertiary amino group introduces additional diversification potential: the aldehyde can be converted to carboxylic acids, oximes, hydrazones, or amides, while the N-isopropyl-N-methyl group provides a non-exchangeable lipophilic anchor that can enhance cuticular penetration in foliar-applied agrochemicals. The documented batch-level QC (NMR, HPLC, GC) from Bidepharm [1] supports process chemistry scale-up requirements where impurity profiling is critical for regulatory submissions.

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